In-Depth Technical Guide: 2,4-Dichloro-5-(methylsulfanyl)pyrimidine
In-Depth Technical Guide: 2,4-Dichloro-5-(methylsulfanyl)pyrimidine
CAS Number: 7401-98-1
An Essential Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. This document outlines its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its applications in modern drug discovery, particularly in the development of targeted therapies.
Physicochemical Properties
2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source |
| CAS Number | 7401-98-1 | |
| Molecular Formula | C₅H₄Cl₂N₂S | |
| Molecular Weight | 195.07 g/mol | |
| Physical Form | Solid | |
| Melting Point | Not explicitly available. Similar compounds suggest a potential range: 2,4-dichloro-5-methylpyrimidine (26-28 °C) and 4,6-dichloro-2-(methylthio)pyrimidine (38-42 °C). | |
| Solubility | No quantitative data available. Expected to be soluble in common organic solvents. | |
| SMILES | ClC1=NC(Cl)=NC=C1SC | |
| InChI Key | PQLHCTKAQZYUMI-UHFFFAOYSA-N |
Synthesis and Reactivity
The synthesis of 2,4-dichloro-5-(methylsulfanyl)pyrimidine typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. This transformation is a common strategy for producing dichloropyrimidine intermediates.
General Synthetic Approach
A plausible and widely used method for the synthesis of 2,4-dichloropyrimidines involves the treatment of the corresponding uracil (pyrimidine-2,4-dione) analog with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] The presence of a methylsulfanyl group at the 5-position is not expected to interfere with this standard chlorination procedure.
Experimental Protocol: General Procedure for the Chlorination of 5-Substituted Uracils
This protocol is a generalized representation based on the synthesis of similar 2,4-dichloropyrimidine derivatives and should be adapted and optimized for the specific synthesis of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine.
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Reaction Setup: To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, the starting material, 5-(methylsulfanyl)uracil, is added.
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Addition of Chlorinating Agent: An excess of phosphorus oxychloride (POCl₃) is added to the vessel. A tertiary amine, such as N,N-dimethylaniline or triethylamine, may be used as a catalyst or acid scavenger.[1]
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Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice or into cold water.
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Extraction and Purification: The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure 2,4-dichloro-5-(methylsulfanyl)pyrimidine.
Reactivity Profile
The reactivity of 2,4-dichloro-5-(methylsulfanyl)pyrimidine is primarily governed by the two chlorine atoms attached to the electron-deficient pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. Generally, the chlorine at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position.[2] This differential reactivity allows for sequential and regioselective substitution, making this compound a versatile scaffold for building molecular diversity in drug discovery programs.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] Dichloropyrimidines, such as the title compound, are pivotal intermediates in the synthesis of these complex therapeutic agents.
Kinase Inhibitors in Oncology
A significant application of 2,4-dichloropyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core can be elaborated through sequential substitutions at the C2 and C4 positions to generate potent and selective kinase inhibitors.
The general strategy involves the sequential reaction of the dichloropyrimidine core with different amines to construct a 2,4-diaminopyrimidine scaffold, a common pharmacophore in many kinase inhibitors.
Caption: Synthetic workflow for kinase inhibitor scaffolds.
Targeted Signaling Pathways
Derivatives of 2,4-dichloropyrimidines have been successfully developed into inhibitors that target key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Caption: Inhibition of the VEGFR signaling pathway.
Logical Relationships in Drug Development
The utility of 2,4-dichloro-5-(methylsulfanyl)pyrimidine in drug discovery is a result of the logical flow from its chemical properties to its potential therapeutic applications. Its versatile reactivity allows for the synthesis of diverse compound libraries, which can be screened for biological activity against various targets.
Caption: From chemical properties to drug candidates.
Safety and Handling
2,4-Dichloro-5-(methylsulfanyl)pyrimidine is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. Its favorable reactivity profile, particularly for sequential nucleophilic aromatic substitution, makes it an important building block in the design and synthesis of novel therapeutic agents, especially in the field of oncology. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key molecule in their drug discovery and development endeavors.
References
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
